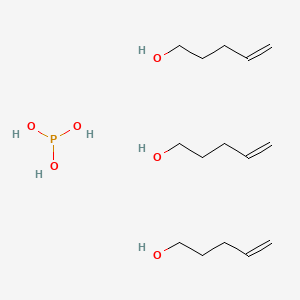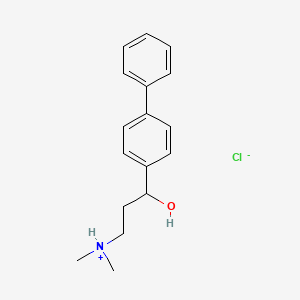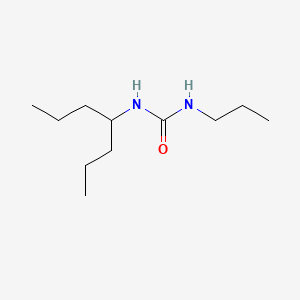
Urea, 1-(4-heptyl)-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(4-heptyl)-3-propyl- is an organic compound belonging to the urea family It is characterized by the presence of a heptyl group attached to the nitrogen atom at the 1-position and a propyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-heptyl)-3-propyl- typically involves the reaction of heptylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Propyl isocyanate} \rightarrow \text{Urea, 1-(4-heptyl)-3-propyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-(4-heptyl)-3-propyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
Urea, 1-(4-heptyl)-3-propyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Urea, 1-(4-heptyl)-3-propyl- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Urea, 1-(4-heptyl)-3-phenyl-
- Urea, 1-(4-heptyl)-3-butyl-
Comparison: Compared to similar compounds, Urea, 1-(4-heptyl)-3-propyl- is unique due to its specific alkyl chain length and positioning
Properties
CAS No. |
40755-05-3 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-heptan-4-yl-3-propylurea |
InChI |
InChI=1S/C11H24N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h10H,4-9H2,1-3H3,(H2,12,13,14) |
InChI Key |
XJZUGONYGQDTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


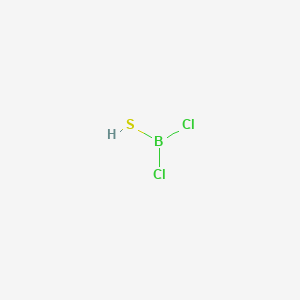

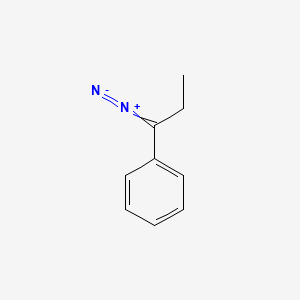
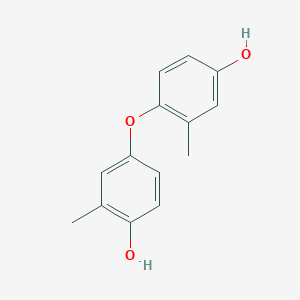
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

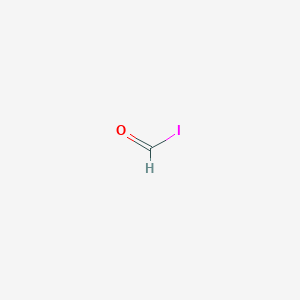
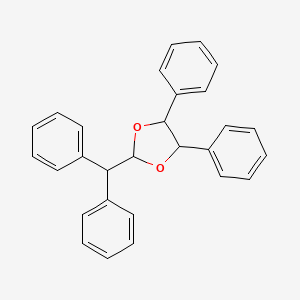
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
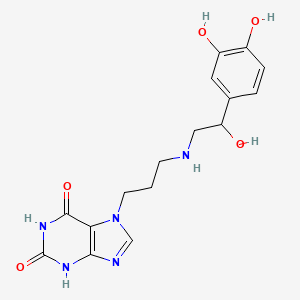
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
